molecular formula C15H24N4O2 B2755206 N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 1049422-17-4

N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2755206
CAS No.: 1049422-17-4
M. Wt: 292.383
InChI Key: JERFDHXOWNVRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.383. The purity is usually 95%.
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Scientific Research Applications

Pyrrole and Pyridine Derivatives in Medicinal Chemistry

  • Glycolic Acid Oxidase Inhibitors : A study explored novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating their potential in therapeutic applications related to oxidative stress and metabolic regulation C. Rooney et al., 1983.

Polyamine Analogue in Antitumor Agents

  • Polyamine Catabolism : Research on N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, highlighted its role in inducing programmed cell death (PCD) through oxidative stress, suggesting its utility in cancer treatment strategies H. Ha et al., 1997.

Catalytic Applications and Chemical Synthesis

  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed annulation with N-tosylimines, highlighting a method for creating highly functionalized tetrahydropyridines, showcasing the versatility of pyrrole derivatives in synthetic organic chemistry Xue-Feng Zhu et al., 2003.

Electrochromic and Ion Receptor Properties

  • Pyrrole-Based Electrochromic Materials : The study on N-linked polybispyrroles for their electrochromic and ion receptor properties suggests their potential for practical applications such as metal recovery and ion sensors O. Mert et al., 2013.

Histone Deacetylase Inhibitors

  • Synthetic Histone Deacetylase Inhibitors : Research on 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors highlights the importance of pyrrole derivatives in the development of novel therapeutic agents A. Mai et al., 2004.

Properties

IUPAC Name

N-ethyl-N'-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-16-14(20)15(21)17-11-13(19-9-4-5-10-19)12-7-6-8-18(12)2/h6-8,13H,3-5,9-11H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERFDHXOWNVRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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